Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate
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Overview
Description
Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates. This compound is characterized by the presence of a bromine atom, a nitro group, and an amino group attached to a benzoate core. The unique structure of this compound makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate typically involves a multi-step process. One common method starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by bromination to add the bromine atom. The final step involves the introduction of the but-2-en-1-yl amino group through a substitution reaction. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-aminobenzoate, while substitution of the bromine atom can produce a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds with biological molecules. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-aminobenzoate: A reduced form of the compound with an amino group instead of a nitro group.
Methyl 3-chloro-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate: A similar compound with a chlorine atom instead of a bromine atom.
Methyl 3-bromo-4-[(but-2-en-1-yl)amino]-5-nitrobenzoate derivatives: Various derivatives with different substituents on the benzoate core.
Uniqueness
This compound is unique due to the combination of its functional groups, which allows it to participate in a wide range of chemical reactions. Its structure also provides specific interactions with biological molecules, making it a valuable compound for research in chemistry, biology, and medicine.
Properties
CAS No. |
881909-48-4 |
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Molecular Formula |
C12H13BrN2O4 |
Molecular Weight |
329.15 g/mol |
IUPAC Name |
methyl 3-bromo-4-(but-2-enylamino)-5-nitrobenzoate |
InChI |
InChI=1S/C12H13BrN2O4/c1-3-4-5-14-11-9(13)6-8(12(16)19-2)7-10(11)15(17)18/h3-4,6-7,14H,5H2,1-2H3 |
InChI Key |
ZRRMGUQFLAPGAX-UHFFFAOYSA-N |
Canonical SMILES |
CC=CCNC1=C(C=C(C=C1Br)C(=O)OC)[N+](=O)[O-] |
Origin of Product |
United States |
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